Minimal Potassium Channel Block
In a direct comparative study using voltage clamp techniques in cat ventricular myocytes, Recainam (100 µM) reduced the cardiac delayed rectifier potassium current (IK) by only 7% after 20-30 minutes, compared to IC50 values of 2.1 µM for flecainide and 6 µM for encainide [1]. This demonstrates a markedly different ionic basis within the same drug class [1].
| Evidence Dimension | Inhibition of cardiac delayed rectifier potassium current (IK) |
|---|---|
| Target Compound Data | 7% reduction of IK at 100 µM; IC50 > 400 µM |
| Comparator Or Baseline | Flecainide: IC50 2.1 µM; Encainide: IC50 6 µM |
| Quantified Difference | Recainam is >190-fold less potent than flecainide and >66-fold less potent than encainide in blocking IK. |
| Conditions | Freshly dissociated cat ventricular myocytes, single suction pipette voltage clamp, 32°C, HEPES buffered physiological saline |
Why This Matters
This specificity profile allows researchers to isolate sodium channel-dependent mechanisms without confounding potassium channel block, a key differentiator for electrophysiology studies.
- [1] Follmer CH, Cullinan CA, Colatsky TJ. Differential block of cardiac delayed rectifier current by class Ic antiarrhythmic drugs: evidence for open channel block and unblock. Cardiovasc Res. 1992;26(11):1121-1130. View Source
